Fmoc-orn(Z)-OH
CAS No.: 138775-07-2
VCID: VC21539037
Molecular Formula: C28H28N2O6
Molecular Weight: 488,54 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-orn(Z)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid, is a protected derivative of the amino acid L-ornithine. It is widely used in peptide synthesis due to its versatility in incorporating ornithine residues into peptides while protecting the amino groups with fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz or Z) groups, respectively . Synthesis and ApplicationsFmoc-orn(Z)-OH is synthesized by protecting L-ornithine with Fmoc and Cbz groups. This compound is crucial for the synthesis of cyclic peptides and other peptide derivatives, particularly those with potential antifungal properties . It is also used in the preparation of siderophores, which are iron-chelating compounds important in microbial iron acquisition . Synthesis Steps
Research FindingsRecent research has highlighted the importance of protected ornithine derivatives like Fmoc-orn(Z)-OH in the synthesis of complex peptides and siderophores. For instance, the synthesis of marine siderophores such as amphibactin-T and moanachelin ala-B involves similar protected ornithine derivatives, demonstrating the versatility of these compounds in bioactive molecule synthesis . Stability and ReactivityFmoc-orn(Z)-OH is stable under standard peptide synthesis conditions, allowing for efficient incorporation into peptides without significant degradation. Its reactivity is well-suited for solid-phase peptide synthesis, where it can be easily coupled with other amino acids to form complex peptides . |
---|---|
CAS No. | 138775-07-2 |
Product Name | Fmoc-orn(Z)-OH |
Molecular Formula | C28H28N2O6 |
Molecular Weight | 488,54 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Standard InChIKey | QRBAKCWBDLHBLR-VWLOTQADSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms | FMOC-ORN(Z)-OH;138775-07-2;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoicacid;AmbotzFAA1731;SCHEMBL120774;CTK8B6089;MolPort-003-983-059;QRBAKCWBDLHBLR-VWLOTQADSA-N;Nalpha-Fmoc-Ndelta-Cbz-L-ornithine;ANW-52501;ZINC39952837;AKOS015855884;AKOS015911558;AK-94000;AJ-101334;TC-066865;FT-0643297;V2880;B-7215;I14-37322;N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-benzyloxycarbonyl-L-ornithine |
PubChem Compound | 14999635 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume